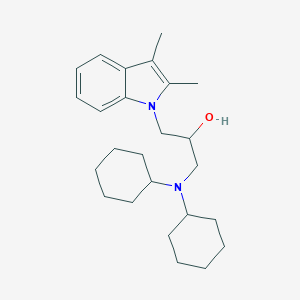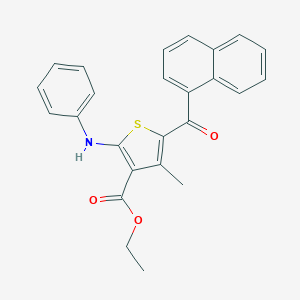![molecular formula C22H15ClN4O3S3 B381014 Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate CAS No. 315682-80-5](/img/structure/B381014.png)
Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H15ClN4O3S3 and its molecular weight is 515g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound exhibits potential as an anticancer agent due to the presence of the 1,2,4-triazolo[3,4-b][1,3]benzothiazole moiety, which has been associated with anticancer activities . Researchers can explore its efficacy against various cancer cell lines, study its mechanism of action, and evaluate its selectivity for cancerous cells over healthy ones.
Antimicrobial Activity
The thiophene carboxylate group in the compound’s structure suggests it may have antimicrobial properties . It could be tested against a range of bacterial and fungal strains to assess its spectrum of activity and potential as a new class of antimicrobial agent .
Enzyme Inhibition
Compounds containing 1,2,4-triazole rings are known to act as enzyme inhibitors . This compound could be investigated for its ability to inhibit critical enzymes in pathogenic organisms or in cancerous cells, which could lead to therapeutic applications .
Anti-Inflammatory and Analgesic Effects
The structural features of this compound suggest potential anti-inflammatory and analgesic effects . Research could focus on evaluating its effectiveness in reducing inflammation and pain in preclinical models .
Antioxidant Properties
The benzothiazole component is often associated with antioxidant properties . This compound could be studied for its ability to neutralize free radicals and protect cells from oxidative stress .
Antiviral Research
Given the broad pharmacological activities of triazolothiadiazine derivatives, this compound might also exhibit antiviral activities . It could be screened against various viruses to determine its potential as an antiviral drug candidate .
Pharmacokinetic Studies
The compound’s complex structure makes it a candidate for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for drug development processes .
Drug Design and Development
Lastly, the compound’s multifunctional structure makes it an interesting scaffold for drug design and development . Researchers can modify different parts of the molecule to create derivatives with enhanced activity or reduced toxicity .
Wirkmechanismus
Target of Action
The compound “Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate” is a complex molecule that contains a 1,2,4-triazole moiety . Compounds with the 1,2,4-triazole moiety are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The mode of action of this compound is likely to involve interactions with its target enzymes. The 1,2,4-triazole moiety is known to form hydrogen bonds and dipole interactions with biological receptors , which can lead to changes in the activity of the target enzymes.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific enzymes it targets. For example, if the compound inhibits carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body . If it inhibits cholinesterase, it could impact nerve signal transmission . .
Pharmacokinetics
Compounds with the 1,2,4-triazole moiety are generally well-absorbed and distributed in the body . The metabolism and excretion of these compounds can vary depending on their specific structures .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a disease process, it could potentially alleviate symptoms of the disease . .
Eigenschaften
IUPAC Name |
methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3S3/c1-30-20(29)17-16(12-7-3-2-4-8-12)18(23)33-19(17)24-15(28)11-31-21-25-26-22-27(21)13-9-5-6-10-14(13)32-22/h2-10H,11H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMNDCIACIYEPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(2-hydroxyethyl)amino]-2-propanol](/img/structure/B380931.png)

![1-(allylanilino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380933.png)

![1-(10H-phenothiazin-10-yl)-3-[phenyl(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B380935.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]thio}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380936.png)

![N-(2,6-dimethylphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B380945.png)
![Methyl 2-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B380947.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380950.png)
![Diethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380951.png)
![Methyl 4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B380952.png)
![2-methyl-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B380953.png)
![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380954.png)